![molecular formula C9H7BrN2O2 B578230 Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359656-01-1](/img/structure/B578230.png)
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
“Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
This compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis involves a C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular weight of “Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” is 255.07 . The IUPAC name is methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and the InChI Code is 1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions of this compound involve one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Physical And Chemical Properties Analysis
“Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: This compound is utilized in various organic synthesis processes due to its reactivity and versatility. It serves as a building block for creating complex molecular structures, particularly in the synthesis of lactams and other nitrogen-containing heterocycles .
Pharmaceutical Intermediates: As an intermediate, it plays a crucial role in the pharmaceutical industry. It is involved in the synthesis of various drugs and active pharmaceutical ingredients (APIs), contributing to the development of new medications .
Chemodivergent Synthesis: It is used in chemodivergent synthesis processes to create different compounds from a common precursor under varying conditions. This includes the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which have potential applications in medicinal chemistry .
Heterocyclic Chemistry: In heterocyclic chemistry, this compound is essential for constructing imidazo[1,2-a]pyridine derivatives, which are significant due to their biological activities and potential therapeutic properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJSXODXXXSKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate |
Synthesis routes and methods
Procedure details
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